N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines , suggesting potential targets within these cells.
Mode of Action
It has been suggested that the compound exhibits aggregation-induced emission (aie) characteristics, an excited-state intramolecular proton transfer (esipt) mechanism, and an intramolecular charge transfer (ict) effect . These properties could contribute to its interaction with its targets and the resulting changes.
Biochemical Pathways
The compound’s aie characteristics, esipt mechanism, and ict effect suggest that it may influence various biochemical pathways, particularly those involving proton transfer and charge transfer .
Result of Action
Similar compounds have been shown to exhibit anti-cancer activity , suggesting that this compound may have similar effects.
Action Environment
The compound’s aie characteristics, esipt mechanism, and ict effect suggest that it may be sensitive to changes in the environment, such as variations in solvent conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves the reaction of benzo[d]thiazole derivatives with 4-methoxyphenylthiol and propanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-6-methoxyphenol: Known for its aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) properties.
N-arylalkylbenzo[d]thiazole-2-carboxamides: Exhibits potent anti-mycobacterial activity.
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Demonstrates anti-cancer activity.
Uniqueness
N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole core with a methoxyphenylthio group makes it a versatile compound for various applications in scientific research .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-12-6-8-13(9-7-12)22-11-10-16(20)19-17-18-14-4-2-3-5-15(14)23-17/h2-9H,10-11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAODZPEXLWQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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